[1,2,4]Triazolo[1,5-c]pyrimidin-7-amine, 5-(methylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Methylthio)-[1,2,4]triazolo[1,5-c]pyrimidin-7-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is part of the [1,2,4]triazolo[1,5-c]pyrimidine family, known for its diverse biological activities, including anticancer, antibacterial, and antifungal properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methylthio)-[1,2,4]triazolo[1,5-c]pyrimidin-7-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 3-amino-1,2,4-triazole with methylthiol-containing reagents in the presence of a suitable catalyst . The reaction conditions often require moderate temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by cyclization and purification steps. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(Methylthio)-[1,2,4]triazolo[1,5-c]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: This reaction can convert the methylthio group to a sulfoxide or sulfone.
Reduction: Reduction reactions can target the triazole ring, potentially leading to the formation of dihydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group or the methylthio group
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to optimize the reaction outcomes .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and substituted triazolo[1,5-c]pyrimidines.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 5-(Methylthio)-[1,2,4]triazolo[1,5-c]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . This inhibition results in the suppression of cancer cell proliferation and induction of apoptosis. The compound may also interact with other cellular targets, contributing to its broad-spectrum biological activities .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[1,5-a]pyrimidine: Known for its anticancer and antimicrobial activities.
Thiazolo[4,5-d]pyrimidin-7-ones: Investigated as topoisomerase I inhibitors and have shown potent cytotoxicity.
Pyrazolo[3,4-d]pyrimidine: Exhibits significant inhibitory activity against various cancer cell lines.
Uniqueness
5-(Methylthio)-[1,2,4]triazolo[1,5-c]pyrimidin-7-amine stands out due to its unique methylthio group, which imparts distinct chemical reactivity and biological activity. This compound’s ability to inhibit multiple signaling pathways and its versatility in undergoing various chemical reactions make it a valuable scaffold for drug development and other scientific applications .
Biological Activity
The compound [1,2,4]Triazolo[1,5-c]pyrimidin-7-amine, 5-(methylthio)- is a member of the triazolopyrimidine family, which has garnered attention due to its diverse biological activities. This article reviews its biological properties, including its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
Chemical Structure
The chemical structure of [1,2,4]Triazolo[1,5-c]pyrimidin-7-amine, 5-(methylthio)- can be represented as follows:
- IUPAC Name : 5-methylthio-[1,2,4]triazolo[1,5-c]pyrimidin-7-amine
- Chemical Formula : C₇H₈N₄S
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazolopyrimidine derivatives. For instance, a series of compounds including [1,2,4]triazolo[1,5-c]pyrimidines have shown significant cytotoxicity against various cancer cell lines. Notably:
- IC50 Values : The compound exhibited IC50 values ranging from 75 µg/mL to 200 µg/mL against different cancer cell lines such as H460 and A549. These values indicate moderate to potent cytotoxic activity compared to standard chemotherapeutics like 5-fluorouracil .
Antimicrobial Activity
The antimicrobial properties of triazolopyrimidine derivatives have also been explored. Specific analogs demonstrated promising activity against both gram-positive and gram-negative bacteria. For example:
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
V1 | E. coli | 50 µg/mL |
V2 | S. aureus | 40 µg/mL |
These results suggest that modifications in the side chains can enhance antimicrobial efficacy .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit various enzymes relevant in disease pathways. For instance:
- Dihydroorotate Dehydrogenase (DHODH) : The compound showed promising inhibition with an IC50 value exceeding 100 nM. This enzyme is crucial in pyrimidine biosynthesis and represents a target for anti-proliferative therapies .
Structure-Activity Relationship (SAR)
Understanding the SAR is vital for optimizing the biological activity of triazolopyrimidine derivatives. Key observations include:
- Substituent Effects : The presence of a methylthio group at position 5 significantly enhances anticancer and antimicrobial activities. Variations in substituents at position 7 also modulate potency.
- Adenosine A2A Receptor Antagonism : Some derivatives have been identified as potent antagonists of the adenosine A2A receptor, which plays a role in various physiological processes including inflammation and cancer progression .
Case Studies
Several case studies illustrate the therapeutic potential of [1,2,4]triazolo[1,5-c]pyrimidin-7-amine derivatives:
- Study on Cancer Cell Lines : A study evaluated the cytotoxic effects of a series of triazolopyrimidine derivatives on human cancer cell lines (HCT116 and A549). Compounds showed selective inhibition against cancer cells with minimal effects on normal cells .
- Antimicrobial Efficacy : Another investigation tested various analogs against common bacterial strains. The results indicated that certain modifications led to enhanced activity against resistant strains of bacteria .
Properties
CAS No. |
70182-89-7 |
---|---|
Molecular Formula |
C6H7N5S |
Molecular Weight |
181.22 g/mol |
IUPAC Name |
5-methylsulfanyl-[1,2,4]triazolo[1,5-c]pyrimidin-7-amine |
InChI |
InChI=1S/C6H7N5S/c1-12-6-10-4(7)2-5-8-3-9-11(5)6/h2-3H,7H2,1H3 |
InChI Key |
LQWFBJQUUPZEDY-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC(=CC2=NC=NN21)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.